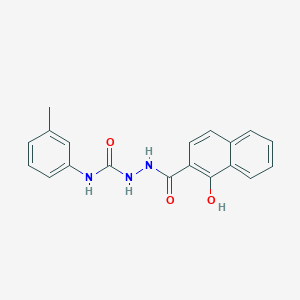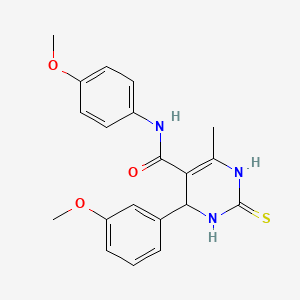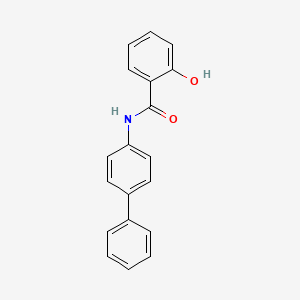
4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its potential as an anticancer agent. It has also been investigated for its potential as a modulator of the immune system. In drug discovery, it has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In material science, it has been studied for its potential as a building block for the synthesis of functional materials.
Mécanisme D'action
The exact mechanism of action of 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to modulate the immune system by regulating the production of cytokines.
Biochemical and physiological effects:
Studies have shown that 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide has a low toxicity profile and does not cause significant adverse effects in laboratory animals. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune system by regulating the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide is its relative ease of synthesis. It is also relatively stable and has a low toxicity profile. However, one of the limitations for lab experiments is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments to fully explore its potential applications.
Orientations Futures
There are several future directions for research on 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide. One direction is to further investigate its potential as an anticancer agent. This could involve designing experiments to better understand its mechanism of action and to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential as a modulator of the immune system. This could involve designing experiments to explore its potential as a treatment for autoimmune diseases. Additionally, further research could be done to explore its potential as a building block for the synthesis of functional materials.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-phenylethyl)-2-thiophenecarboxamide is a relatively straightforward process. It involves the reaction of 2-thiophenecarboxylic acid with 2-(bromomethyl)phenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Propriétés
IUPAC Name |
4-bromo-N-(2-phenylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c14-11-8-12(17-9-11)13(16)15-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSHUELLMGSLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5198608.png)
![ethyl 4-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5198626.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5198629.png)


![ethyl 4-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5198643.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B5198651.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5198654.png)


![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5198664.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198674.png)
![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)